molecular formula C13H13BrN2O4S B15107585 Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- CAS No. 1396966-29-2

Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-

Cat. No.: B15107585
CAS No.: 1396966-29-2
M. Wt: 373.22 g/mol
InChI Key: JUHAVNXIAQKYKZ-UHFFFAOYSA-N
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Description

Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 2-bromophenyl derivatives under specific conditions. One common method is the coupling of cysteine with 2-bromophenyl acetic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Bromobenzyl)cysteine
  • S-(2-Bromophenyl)cysteine
  • S-(4-Bromophenyl)cysteine

Uniqueness

Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to the presence of the 2,5-dioxo-3-pyrrolidinyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1396966-29-2

Molecular Formula

C13H13BrN2O4S

Molecular Weight

373.22 g/mol

IUPAC Name

2-amino-3-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C13H13BrN2O4S/c14-7-3-1-2-4-9(7)16-11(17)5-10(12(16)18)21-6-8(15)13(19)20/h1-4,8,10H,5-6,15H2,(H,19,20)

InChI Key

JUHAVNXIAQKYKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Br)SCC(C(=O)O)N

Origin of Product

United States

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